molecular formula C11H11Cl2NO3S B13261811 2-(2-Chloroacetamido)-2,3-dihydro-1H-indene-5-sulfonyl chloride

2-(2-Chloroacetamido)-2,3-dihydro-1H-indene-5-sulfonyl chloride

Cat. No.: B13261811
M. Wt: 308.2 g/mol
InChI Key: TXNVOROZPGTKQS-UHFFFAOYSA-N
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Description

2-(2-Chloroacetamido)-2,3-dihydro-1H-indene-5-sulfonyl chloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloroacetamido group, a dihydroindene ring, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroacetamido)-2,3-dihydro-1H-indene-5-sulfonyl chloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,3-dihydro-1H-indene-5-sulfonyl chloride with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The resulting intermediate is then treated with ammonia or an amine to form the chloroacetamido derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroacetamido)-2,3-dihydro-1H-indene-5-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups involved.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used in substitution reactions. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the sulfonyl chloride group. For example, aqueous hydrochloric acid or sodium hydroxide solutions are effective in promoting hydrolysis.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the oxidation state of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while hydrolysis would produce the corresponding sulfonic acid.

Scientific Research Applications

2-(2-Chloroacetamido)-2,3-dihydro-1H-indene-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

    Medicine: Research has explored its use as a precursor in the synthesis of pharmaceutical compounds. Its unique structure may contribute to the development of new therapeutic agents.

    Industry: In industrial applications, it is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloroacetamido)-2,3-dihydro-1H-indene-5-sulfonyl chloride involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonyl chloride group can also react with nucleophiles, leading to the modification of biological molecules. These interactions can disrupt normal cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroacetamide: A simpler compound with similar reactivity, used in various chemical syntheses.

    Sulfonyl Chlorides: A class of compounds with similar functional groups, used in the synthesis of sulfonamides and other derivatives.

    Indene Derivatives: Compounds with the indene ring structure, used in the synthesis of pharmaceuticals and other organic molecules.

Uniqueness

2-(2-Chloroacetamido)-2,3-dihydro-1H-indene-5-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the chloroacetamido and sulfonyl chloride groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry and research.

Properties

Molecular Formula

C11H11Cl2NO3S

Molecular Weight

308.2 g/mol

IUPAC Name

2-[(2-chloroacetyl)amino]-2,3-dihydro-1H-indene-5-sulfonyl chloride

InChI

InChI=1S/C11H11Cl2NO3S/c12-6-11(15)14-9-3-7-1-2-10(18(13,16)17)5-8(7)4-9/h1-2,5,9H,3-4,6H2,(H,14,15)

InChI Key

TXNVOROZPGTKQS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC(=C2)S(=O)(=O)Cl)NC(=O)CCl

Origin of Product

United States

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